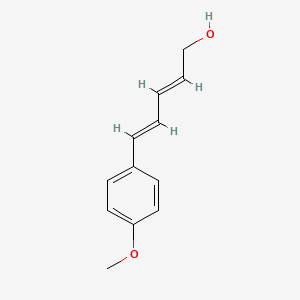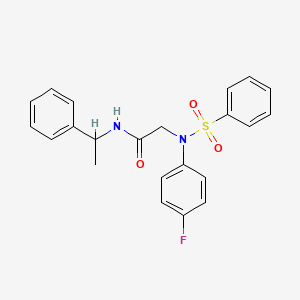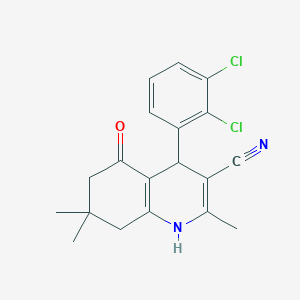
5-(4-methoxyphenyl)-2,4-pentadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-2,4-pentadien-1-ol, also known as prenylated phenol, is a natural compound found in various plants, including hops and beer. This compound has attracted the attention of researchers due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-2,4-pentadien-1-ol is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound phenols have been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation.
Biochemical and Physiological Effects:
Research has shown that this compound has various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. Additionally, this compound phenols have been found to induce apoptosis in cancer cells, making them a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-methoxyphenyl)-2,4-pentadien-1-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, this compound phenols are relatively easy to synthesize and isolate, making them a cost-effective option for research. However, the low solubility of this compound in aqueous solutions can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(4-methoxyphenyl)-2,4-pentadien-1-ol. One area of interest is the development of this compound phenols as a potential therapy for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other future directions include the exploration of biosynthesis methods for large-scale production of this compound phenols and the development of new derivatives with improved solubility and bioavailability.
In conclusion, this compound is a natural compound with potential therapeutic properties. Research on this compound has shown its anti-inflammatory, antioxidant, and anticancer properties, as well as its neuroprotective effects. While there are limitations to using this compound in lab experiments, its natural origin and relative ease of synthesis make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-2,4-pentadien-1-ol can be achieved through various methods, including isolation from natural sources, chemical synthesis, and biosynthesis. The isolation of this compound from natural sources, such as hops, is a time-consuming and expensive process. Chemical synthesis of this compound is more efficient and cost-effective. Biosynthesis, which involves the use of microorganisms to produce the compound, is a promising method for large-scale production of this compound phenols.
Applications De Recherche Scientifique
Research on 5-(4-methoxyphenyl)-2,4-pentadien-1-ol has shown its potential therapeutic properties. Studies have indicated that this compound has anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound phenols have been found to have neuroprotective effects, making them a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h2-9,13H,10H2,1H3/b4-2+,5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYGXXKNVIOVOV-ZUVMSYQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C/CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B4993149.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline](/img/structure/B4993151.png)
![4-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4993159.png)
![ethyl 4-(4-chlorobenzyl)-1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4993174.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4993181.png)


![3-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4993194.png)
![2-[(2-bromobenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4993202.png)
![ethyl 5-(acetyloxy)-1-benzyl-6,8-diphenyl-2-(1-piperidinylmethyl)-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4993210.png)

![4-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1H-indole](/img/structure/B4993222.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4993227.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4993228.png)